Cas no 957513-70-1 (5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid)

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid structure
957513-70-1 structure
Nom du produit:5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Numéro CAS:957513-70-1
Le MF:C11H9ClN2O2
Mégawatts:236.654361486435
MDL:MFCD08144097
CID:1037456
PubChem ID:6484190

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Propriétés chimiques et physiques

Nom et identifiant

    • 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
    • 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
    • 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylic acid
    • N-METHYL-5-(4-CHLOROPHENYL)PYRAZOLE-3-CARBOXYLIC ACID
    • SBB018250
    • 6543AC
    • AK111545
    • ST50401616
    • 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (ACI)
    • Z970076880
    • 5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylicacid
    • SCHEMBL2565035
    • DS-5252
    • 957513-70-1
    • DTXSID70424411
    • CS-0187064
    • EN300-206761
    • O11291
    • AKOS000302656
    • MFCD08144097
    • DB-107115
    • MDL: MFCD08144097
    • Piscine à noyau: 1S/C11H9ClN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
    • La clé Inchi: GMNCOASQHVLVRX-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C(C2C=CC(Cl)=CC=2)N(C)N=1)O

Propriétés calculées

  • Qualité précise: 236.0352552g/mol
  • Masse isotopique unique: 236.0352552g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 2
  • Complexité: 267
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 55.1
  • Le xlogp3: 2.4

Propriétés expérimentales

  • Dense: 1.4±0.1 g/cm3
  • Point de fusion: NA
  • Point d'ébullition: 443.7±35.0 °C at 760 mmHg
  • Point d'éclair: 222.1±25.9 °C
  • Pression de vapeur: 0.0±1.1 mmHg at 25°C

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Informations de sécurité

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-206761-0.25g
5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95.0%
0.25g
$52.0 2025-02-20
Enamine
EN300-206761-1.0g
5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95.0%
1.0g
$105.0 2025-02-20
Chemenu
CM188208-25g
5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95%
25g
$1683 2021-08-05
Enamine
EN300-206761-0.05g
5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95.0%
0.05g
$24.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EM498-50mg
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95+%
50mg
133.0CNY 2021-07-13
Chemenu
CM188208-1g
5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95%
1g
$299 2021-08-05
TRC
C995505-10mg
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1
10mg
$ 65.00 2022-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C897756-1g
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 ≥95%
1g
1,180.80 2021-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EM498-1g
5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95+%
1g
1045CNY 2021-05-07
Enamine
EN300-206761-0.1g
5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
957513-70-1 95.0%
0.1g
$37.0 2025-02-20

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ;  rt; 8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Solvents: Ethanol ;  2 h, reflux; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Preparation of [1,2,4]triazolo[4,3-a]pyrazine compounds as selective NK-3 receptor antagonists, pharmaceutical compositions containing same, and their methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  50 °C
Référence
Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease
Asaba, Ken Nunettsu; Adachi, Yohei; Tokumaru, Kazuyuki; Watanabe, Akira; Goto, Yasufumi; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ;  rt; 8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Solvents: Ethanol ;  2 h, reflux; overnight, rt
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Preparation of triazolopyrazines as novel NK-3 receptor selective antagonists, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders
, United States, , ,

Synthetic Routes 4

Conditions de réaction
Référence
Preparation of pyrazole derivatives for the treatment and prevention of neurological movement and psychiatric disorders
, United Kingdom, , ,

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:957513-70-1)5-(4-Chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
A1198490
Pureté:99%/99%
Quantité:5g/10g
Prix ($):403.0/711.0